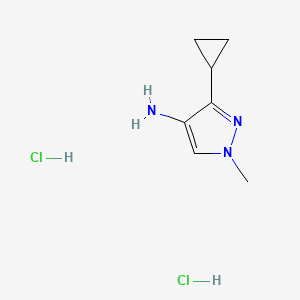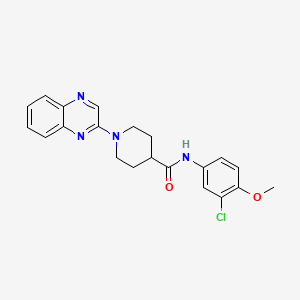
3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride” is a chemical compound with the CAS Number: 2225144-58-9 . It has a molecular weight of 210.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3.2ClH/c1-10-4-6(8)7(9-10)5-2-3-5;;/h4-5H,2-3,8H2,1H3;2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Reactivity in Palladium-Catalyzed Arylations
Pyrazole derivatives, including those with a cyclopropyl group at the C3 position, have been successfully employed in palladium-catalyzed direct arylations. These reactions occur regioselectively at the C4 position without decomposing the cyclopropyl unit, demonstrating the stability and reactivity of such compounds in complex chemical transformations. This method tolerates a wide variety of functional groups, making it versatile for synthesizing diverse pyrazole-based structures (Sidhom et al., 2018).
Facilitating Construction of Spirocyclopropane Anellated Heterocycles
Research has shown that compounds like methyl 2-chloro-2-cyclopropylidenacetate can react with bidentate nucleophiles to construct various spirocyclopropane anellated heterocycles. This method, involving phase transfer catalysis, highlights the potential of cyclopropyl-containing compounds in synthesizing structurally complex and potentially biologically active molecules (Meijere et al., 1989).
Antifungal Activity of Spiro[cyclopropane-1,4′-pyrazol-3-one] Derivatives
A series of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives have been synthesized and shown to possess significant activity against Candida albicans, indicating the potential of cyclopropyl-pyrazolone compounds in antifungal drug development (Maruoka et al., 2008).
Bronsted Acid-Mediated Annulations for Pyrazole Synthesis
Bronsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines have been used to efficiently synthesize 1,3,5-trisubstituted pyrazoles. This method provides a novel approach to accessing a variety of pyrazole derivatives, showcasing the utility of cyclopropyl groups in heterocyclic compound synthesis (Xue et al., 2016).
Bicyclization Approaches to Pyrazolo[3,4-b]pyridine Derivatives
A four-component bicyclization strategy has been developed to synthesize multicyclic pyrazolo[3,4-b]pyridines. This method allows for the construction of complex structures from simple starting materials, highlighting the synthetic versatility of cyclopropyl and pyrazole moieties in creating diverse heterocyclic frameworks (Tu et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Similar compounds have been known to target mitochondrial respiratory chain enzyme complex ii (succinate dehydrogenase, sdh) and ribosomal s6 kinase p70S6Kβ (S6K2) .
Mode of Action
Related compounds have been known to inhibit succinate dehydrogenase and display activity on ribosomal s6 kinase p70S6Kβ (S6K2) .
Biochemical Pathways
Inhibition of succinate dehydrogenase, a part of the mitochondrial respiration chain, has been known as a fungicidal mechanism of action for similar compounds .
Result of Action
Related compounds have shown potent antimalarial activities and antifungal activities .
Action Environment
It is known that the compound is air sensitive and should be stored away from air .
Eigenschaften
IUPAC Name |
3-cyclopropyl-1-methylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-4-6(8)7(9-10)5-2-3-5;;/h4-5H,2-3,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQPIBLVOHXBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225144-58-9 |
Source


|
| Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylbenzyl)-1,3-oxazol-5-amine](/img/structure/B2994286.png)
![{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid](/img/structure/B2994287.png)
![N-[3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2994291.png)

![5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2994295.png)
![4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2994299.png)
![2-[(2-Morpholino-5-nitrophenyl)methylene]-3-quinuclidinone](/img/structure/B2994300.png)
![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2994301.png)




![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2994308.png)
